(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)acrylamide, or 2E-CN-DMPEA, is a synthetic chemical compound that has been studied for its potential applications in scientific research. It is a derivative of acrylamide and is composed of a cyano group, two methoxy groups, and two ethylphenyl groups. This compound has been studied for its potential use in a variety of biochemical and physiological processes, as well as for its potential applications in laboratory experiments.
Scientific Research Applications
- Application : Specifically, it is used for the cyclocondensation of dihydroisoquinoline with acylcycloalkenes .
- Application : Researchers study its properties and interactions due to its phenethylamine backbone. It inhibits the deamination of tyramine and tryptamine by rat brain monoamine oxidase .
- Application : It finds use in forensic and analytical applications, aiding in the identification and characterization of related compounds .
Catalyst for Cyclocondensation Reactions
Phenethylamine Derivative
Forensic and Analytical Research
Psychoactive Substance Analogues
properties
IUPAC Name |
(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-14-7-5-6-8-18(14)22-20(23)16(13-21)11-15-12-17(24-2)9-10-19(15)25-3/h5-12H,4H2,1-3H3,(H,22,23)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKFTQFXBVSOLX-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=CC2=C(C=CC(=C2)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)acrylamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.